![molecular formula C8H6ClNS B1457890 4-Chloro-6-methyl-thieno[2,3-b]pyridine CAS No. 1824285-22-4](/img/structure/B1457890.png)

4-Chloro-6-methyl-thieno[2,3-b]pyridine

Descripción general

Descripción

4-Chloro-6-methyl-thieno[2,3-b]pyridine is a chemical compound with the linear formula C8H6ClNS . It is an off-white solid and is stored in the freezer . This compound is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds often involves the use of substituted aldehydes, HCl, DMF, and reflux . Another method involves the use of POCl3 and reflux . The reaction conditions and reagents can vary depending on the specific synthesis process .

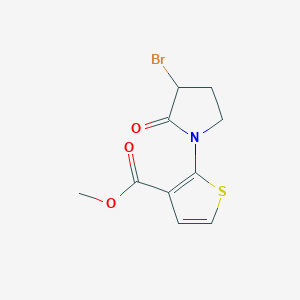

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-thieno[2,3-b]pyridine is represented by the linear formula C8H6ClNS . The InChI code for this compound is 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 .

Chemical Reactions Analysis

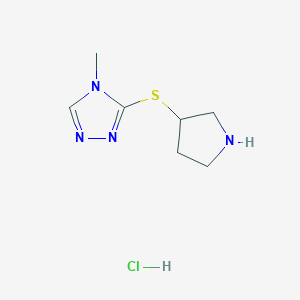

The chemical reactions involving 4-Chloro-6-methyl-thieno[2,3-b]pyridine are complex and can involve various reagents and conditions . For example, the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base provided the final compounds .

Physical And Chemical Properties Analysis

4-Chloro-6-methyl-thieno[2,3-b]pyridine is an off-white solid . Its molecular weight is 183.66 . The compound’s InChI key is JNAZSLMYYIZJFC-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Photophysical Properties for Antitumor Applications

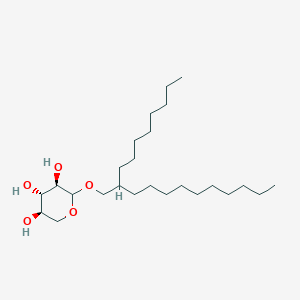

Research has investigated the photophysical properties, such as absorption and fluorescence, of thieno[2,3-b]pyridine derivatives, including structures similar to 4-Chloro-6-methyl-thieno[2,3-b]pyridine. These studies have found that such compounds exhibit significant fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes has been studied for potential antitumor applications and drug delivery systems, showing promising results in terms of their localization in lipid bilayers and the stability of the liposome formulations (Carvalho et al., 2013).

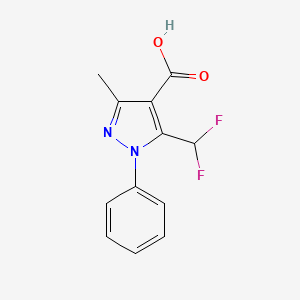

Synthesis and Drug Discovery

The synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines through regioselective bromination of thieno[2,3-b]pyridine has been described, highlighting the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery. This process has shown excellent yields in subsequent cross-coupling reactions, underscoring its utility in the synthesis of novel compounds for pharmaceutical research (Lucas et al., 2015).

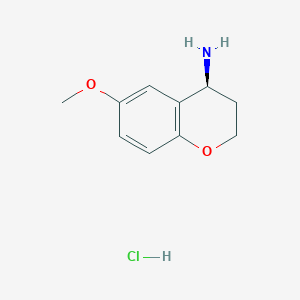

Derivative Synthesis for Material Science

Further studies have focused on the synthesis of various thieno[2,3-b]pyridine derivatives, aiming at applications beyond pharmaceuticals, such as in materials science. These studies have developed novel synthetic routes and characterized the resulting compounds, contributing to a broader understanding of the chemical behavior and potential applications of thieno[2,3-b]pyridine derivatives in diverse fields (Dyachenko et al., 2019).

Coordination Compounds and Biological Activity

Research into the use of thieno[2,3-b]pyridines as ligands in coordination compounds has opened new avenues in the study of their biological activities. Synthesis and crystal structure analysis of complexes with metals such as Cu(II), Co(II), and Ni(II) have been conducted, highlighting the potential of these complexes in biological systems and as catalysts in organic reactions (Halgas et al., 2009).

Direcciones Futuras

Future research on 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds could focus on their potential applications in medicinal and agricultural chemistry . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed .

Propiedades

IUPAC Name |

4-chloro-6-methylthieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAZSLMYYIZJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CSC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-thieno[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)